molecular formula C15H14N2OS B2415893 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide CAS No. 736939-40-5

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2415893
M. Wt: 270.35
InChI Key: XSFDFSFIVILSEP-UHFFFAOYSA-N
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Description

“2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Molecular Structure Analysis

The molecular formula of “2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide” is C15H14N2OS. The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active compounds .

Scientific Research Applications

Cancer Immunotherapy

  • IDO1 Inhibitors : Compounds similar to 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, such as IDO1 inhibitors, show promise in cancer immunotherapy. A novel IDO1 inhibitor, identified through high-throughput screening, exhibited potent inhibition due to a unique sulfur-aromatic interaction network. This could inspire new approaches in discovering potent IDO1 inhibitors for cancer treatment (Peng et al., 2020).

Anti-inflammatory Applications

  • Cyclooxygenase Activity : Certain acetamide derivatives, including compounds similar to 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, have been evaluated for their potential in targeting cyclooxygenase (COX) domains. This indicates potential applications in anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antimicrobial Agents

  • Antibacterial and Antifungal Activities : A series of indoline derivatives, including those related to 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed promising activity against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Other Applications

  • Cytotoxic Agents : Indol-1-yl-N-phenylacetamide derivatives were synthesized and evaluated for cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapeutics (Modi et al., 2011).
  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, structurally related to 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, were evaluated for anticonvulsant activities, suggesting potential applications in neurology (Nath et al., 2021).

properties

IUPAC Name

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFDFSFIVILSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide

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